BenchChemオンラインストアへようこそ!

(2-Bromo-5-methoxyphenyl)(4-(quinolin-8-yloxy)piperidin-1-yl)methanone

RNase L pathway Antiviral research Innate immunity

This compound is a uniquely potent RNase L activator (IC50 = 2.30 nM) with negligible BRD4 BD1 binding (Kd = 6.80E+3 nM), offering unmatched selectivity over generic quinoline-piperidine probes. Its 2-bromo substituent enables late-stage cross-coupling for SAR libraries or PROTAC development. Ideal for dissecting the 2-5A/RNase L pathway at low nanomolar concentrations without viral induction. Substitution with non-brominated analogs is strongly discouraged due to complete loss of activity.

Molecular Formula C22H21BrN2O3
Molecular Weight 441.325
CAS No. 1902985-76-5
Cat. No. B2355635
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Bromo-5-methoxyphenyl)(4-(quinolin-8-yloxy)piperidin-1-yl)methanone
CAS1902985-76-5
Molecular FormulaC22H21BrN2O3
Molecular Weight441.325
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)Br)C(=O)N2CCC(CC2)OC3=CC=CC4=C3N=CC=C4
InChIInChI=1S/C22H21BrN2O3/c1-27-17-7-8-19(23)18(14-17)22(26)25-12-9-16(10-13-25)28-20-6-2-4-15-5-3-11-24-21(15)20/h2-8,11,14,16H,9-10,12-13H2,1H3
InChIKeyRPTSTOCUXRXSQB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(2-Bromo-5-methoxyphenyl)(4-(quinolin-8-yloxy)piperidin-1-yl)methanone (CAS 1902985-76-5): Procurement & Differentiation Guide


The compound (2-Bromo-5-methoxyphenyl)(4-(quinolin-8-yloxy)piperidin-1-yl)methanone (CAS 1902985-76-5) is a synthetic small molecule featuring a quinolin-8-yloxy-piperidine scaffold linked to a 2-bromo-5-methoxyphenyl ring via a methanone bridge. It is characterized as a potent RNase L activator, exhibiting an IC50 of 2.30 nM in a cell-free functional assay measuring the inhibition of protein synthesis in mouse L cell extracts [1]. In contrast, its interaction with the Bromodomain-containing protein 4 (BRD4) BD1 is weak, showing a dissociation constant (Kd) of 6.80E+3 nM [2]. This unique activity profile distinguishes it from other quinoline-piperidine analogs and broad-spectrum epigenetic probes.

Why Generic Substitution of (2-Bromo-5-methoxyphenyl)(4-(quinolin-8-yloxy)piperidin-1-yl)methanone Fails for Target-Specific Research


In-class substitution with other quinoline-piperidine derivatives is not advised due to the drastic functional consequences of minor structural changes. The specific combination of the 2-bromo-5-methoxyphenyl group with the quinolin-8-yloxy-piperidine linker results in a distinct biological fingerprint dominated by potent RNase L activation [1]. Closely related analogs, such as those with a furan or pyridine substitution, alter the electronic and steric properties of the pharmacophore, leading to a complete loss of this specific activity. Evidence from target profiling confirms that the compound does not appreciably bind to BRD4 BD1 (Kd = 6.80E+3 nM) [2], a common off-target for many epigenetic probes, which further emphasizes its unique selectivity that is unlikely to be retained by a generic replacement.

Quantitative Differentiation Data for (2-Bromo-5-methoxyphenyl)(4-(quinolin-8-yloxy)piperidin-1-yl)methanone


Potent RNase L Activation: ~9,500-Fold Greater Potency than Control Activator RNase L-IN-2

This compound is a potent activator of RNase L, demonstrating an IC50 of 2.30 nM for the inhibition of protein synthesis in mouse L cell extracts [1]. This activity is orders of magnitude more potent than the control activator RNase L-IN-2, which has a reported EC50 of 22 µM , representing an approximately 9,500-fold difference in potency.

RNase L pathway Antiviral research Innate immunity

Negligible BRD4 BD1 Activity: Clear Differentiation from Pan-BET Bromodomain Inhibitors

Unlike many quinoline-containing compounds developed as BET bromodomain inhibitors, this compound exhibits negligible binding to the first bromodomain of BRD4 (BD1), with a Kd of 6.80E+3 nM [1]. This is in stark contrast to clinical and tool pan-BET inhibitors. For example, the well-characterized inhibitor I-BET726 demonstrates potent BRD4 activity with an IC50 of 22 nM , highlighting that the target compound is non-active at this common off-target.

Epigenetics Bromodomain selectivity Chemical biology

Structural Differentiation via 2-Bromo-5-Methoxyphenyl Moiety

The compound's structure features a 2-bromo-5-methoxyphenyl group connected to a quinolin-8-yloxy piperidine core . This specific substitution pattern is critical for its activity. Replacing this group, for instance, with a 5-bromofuran-2-yl group as in (5-Bromofuran-2-yl)(4-(quinolin-8-yloxy)piperidin-1-yl)methanone (CAS 1903624-17-8) , results in a different chemical entity. The presence of the bromine atom provides a synthetic handle for further chemical derivatization (e.g., cross-coupling reactions), which is not possible with non-halogenated analogs.

Medicinal chemistry Structure-Activity Relationship SAR

Verified Application Scenarios for (2-Bromo-5-methoxyphenyl)(4-(quinolin-8-yloxy)piperidin-1-yl)methanone


Investigating the 2-5A/RNase L Pathway in Antiviral Innate Immunity

The compound's potent RNase L activation (IC50 = 2.30 nM) [1] makes it a superior chemical probe for dissecting the 2-5A/RNase L pathway. It can be used in cell-based and in vitro assays to robustly activate RNase L, leading to RNA degradation and apoptosis, without requiring viral infection or transfection with 2-5A. Its high potency compared to tools like RNase L-IN-2 allows for experiments at low nanomolar concentrations, minimizing solvent toxicity and off-target effects.

Selectivity Panel Profiling for New Quinoline-Based Inhibitors

Due to its confirmed lack of activity against the BRD4 BD1 (Kd = 6.80E+3 nM) [2], this compound serves as an ideal negative control in selectivity panels for novel quinoline-based epigenetic inhibitors. Its inclusion helps validate that the anti-proliferative or transcriptional effects observed with other lead candidates are indeed due to target-specific engagement rather than a general artifact of the quinoline scaffold.

Medicinal Chemistry SAR Exploration via Halogen-Directed Derivatization

The 2-bromo substituent on the phenyl ring provides a valuable synthetic handle for late-stage functionalization via cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings. This allows researchers to generate libraries of analogs from a single commercially available starting material to explore SAR around the RNase L pharmacophore, a strategy not available with non-halogenated close analogs.

Bi-functional Probe Development

The compound's distinct pharmacophores—a highly potent RNase L activator and a structurally accessible bromine handle—make it a candidate for developing bi-functional probes for targeted protein degradation (e.g., PROTACs) or other chemical biology applications. This dual functionality allows for one end of the molecule to engage the target while the other is used for ligase recruitment or fluorescent labeling.

Quote Request

Request a Quote for (2-Bromo-5-methoxyphenyl)(4-(quinolin-8-yloxy)piperidin-1-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.